(1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C8H9BrFN |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-2-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI Key |
YSAGSFSHBLJOCT-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)Br)F)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Direct Aromatic Nucleophilic Substitution Approach
Overview:
This method involves the substitution of halogen atoms on a suitably substituted aromatic ring with amino groups, often facilitated by metal catalysts or reagents that activate the aromatic system.
Starting Material:
3-bromo-2-fluorobenzene, which is commercially available or synthesized via halogenation of fluorobenzene derivatives.Reaction Conditions:
The aromatic halogenated compound is reacted with ammonia or amine sources under elevated temperatures, often in the presence of copper or palladium catalysts to facilitate nucleophilic aromatic substitution (S_NAr).-
- Ammonia or primary amines
- Copper or palladium catalysts
- Solvents such as ethanol, methanol, or dimethylformamide (DMF)
Outcome:
Formation of the amino derivative, which can be further purified through crystallization or chromatography.
Limitations:
This method may suffer from low yields due to competing side reactions and the need for harsh conditions, making it less suitable for large-scale synthesis.
Organometallic Coupling Strategy
Overview:
This approach leverages the formation of carbon-nitrogen bonds via organometallic intermediates, such as Grignard reagents or organolithiums, to introduce amino groups onto the aromatic ring.
Preparation of Organometallic Reagents:
- Grignard reagents are prepared from halogenated aromatic compounds, such as 3-bromo-2-fluorobenzene, by reaction with magnesium turnings in anhydrous ether.
Coupling with Nitrogen-Containing Compounds:
- The Grignard reagent reacts with electrophilic nitrogen sources, such as nitriles or imines, to form the aminoalkyl derivatives.
-
- Anhydrous conditions at low temperatures (0°C to room temperature)
- Use of catalytic amounts of copper or nickel salts to promote coupling
-
- Acidic hydrolysis to convert intermediates into the free amine
- Purification via chromatography or distillation
Advantages:
This method offers good regioselectivity and yields, especially when optimized with suitable catalysts and reaction parameters.
Reductive Amination of Ketone Intermediates
Overview:
A common route involves the synthesis of a ketone precursor, followed by reductive amination to produce the target amine.
Step 1:
Synthesize the corresponding ketone, such as (3-bromo-2-fluorophenyl)acetophenone, via aromatic substitution or coupling reactions.Step 2:
Subject the ketone to reductive amination using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or hydrogen with a metal catalyst.-
- Mild acidic conditions to facilitate imine formation
- Controlled temperature to prevent over-reduction
Outcome:
The amino group is introduced selectively at the carbonyl carbon, yielding the desired ethan-1-amine derivative.
Note:
This method is advantageous for stereoselective synthesis of the (1S) isomer, especially when chiral catalysts or auxiliaries are employed.
Multistep Synthesis via Halogenation and Amination
Overview:
A multistep route involves initial halogenation of the aromatic ring to introduce bromine and fluorine, followed by nucleophilic substitution to replace halogens with amino groups.
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Electrophilic aromatic substitution | Bromine and fluorine sources | Controlled temperature | Halogenate aromatic ring to obtain 3-bromo-2-fluorobenzene |
| 2 | Nucleophilic substitution | Ammonia or amines | Elevated temperature, solvent (e.g., ethanol) | Replace halogens with amino groups to form (1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine |
Advantages:
Provides control over regioselectivity and allows for purification at each stage.
Key Considerations and Challenges
Stereochemistry Control:
Achieving the (1S) configuration requires chiral catalysts or auxiliaries during the amination or reductive amination steps.Reaction Optimization:
Parameters such as temperature, solvent choice, catalyst loading, and reagent stoichiometry are critical for high yield and purity.Scalability:
The use of readily available starting materials like 3-bromo-2-fluorobenzene and standard organometallic reactions enhances scalability potential.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Direct S_NAr | 3-bromo-2-fluorobenzene | Ammonia substitution | Simple, direct | Low yields, harsh conditions |
| Organometallic Coupling | Halogenated benzene derivatives | Grignard or organolithium coupling | High regioselectivity | Sensitive to moisture, multi-step |
| Reductive Amination | Ketone intermediates | Imine formation + reduction | Stereoselective | Requires chiral control |
| Multistep Halogenation & Amination | Aromatic halogenation | Halogenation + nucleophilic substitution | Controlled regioselectivity | Longer process |
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the bromine or fluorine atoms.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the effects of halogenated phenyl rings on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
In industry, this compound may be used in the production of specialty chemicals and intermediates. Its unique properties can be leveraged to create high-value products for various applications.
Mechanism of Action
The mechanism of action of (1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Para-Substituted Mono-Halogenated Derivatives
The most direct analogs are para-substituted 1-(4-halophenyl)ethan-1-amine derivatives (Table 1). For example:
- 1-(4-Bromophenyl)ethan-1-amine (Br-MBA): Lacks the ortho-fluorine and has bromine at the para position.
- 1-(4-Fluorophenyl)ethan-1-amine (F-MBA): The absence of bromine diminishes halogen bonding capacity, which may limit its utility in applications requiring strong non-covalent interactions .
Table 1: Comparison of para-substituted analogs
Dihalogenated Phenyl Derivatives
Compounds with two halogen atoms on the aromatic ring exhibit distinct electronic and spatial properties:
- (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride : Features chlorine at para and fluorine at ortho positions. The chlorine’s lower polarizability compared to bromine reduces halogen bonding strength, but the compound’s hydrochloride salt enhances solubility for pharmaceutical formulations .
- (S)-1-(3,4-Difluorophenyl)ethan-1-amine : Contains two fluorine atoms at meta and para positions. The electron-withdrawing effects of fluorine decrease the amine’s basicity, impacting its reactivity in nucleophilic reactions .
Trifluoroethylamine Derivatives
Trifluoromethyl groups introduce strong electron-withdrawing effects and metabolic stability:
- (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine : The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism, making it advantageous in drug design. However, the absence of bromine limits its utility in halogen-bond-driven crystal engineering .
- (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride : Combines bromine’s halogen bonding with a trifluoromethyl group’s electronic effects. This dual functionality enhances both biological activity and material stability compared to the target compound .
Physicochemical Data
- Optical Rotation : Chiral analogs like (S)-1-(4-chlorophenyl)-N,N-dimethylethan-1-amine exhibit specific rotations (e.g., [α] = –23.6°), indicating the target compound’s chirality would significantly influence its optical properties .
- Halogen Interactions: The 3-bromo-2-fluoro substitution shortens X···X distances (e.g., Br···F) in crystal lattices, enhancing thermal stability in materials compared to mono-halogenated derivatives .
Biological Activity
(1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine is a chemical compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, including interactions with various molecular targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 233.08 g/mol. It features a bromo and a fluorine substituent on a phenyl ring, along with an ethylamine functional group. The presence of these halogen atoms enhances its reactivity and biological activity, making it a candidate for various pharmacological studies.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The halogen substituents increase the compound's binding affinity to these targets, which can lead to modulation of biological pathways. This modulation may influence physiological responses, such as neurotransmitter release or enzyme inhibition.
Key Molecular Targets
Research indicates that this compound interacts with several important biological targets, including:
- Enzymes : The compound may act as an enzyme inhibitor, potentially impacting metabolic pathways.
- Receptors : It has shown promise in modulating receptor activity, which could be beneficial in treating conditions related to neurotransmitter imbalances.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance, it has been shown to inhibit certain cancer cell lines by modulating apoptotic pathways. The compound's ability to induce apoptosis in tumor cells suggests potential applications in cancer therapy .
In Vivo Studies
Preclinical studies involving animal models have provided insights into the pharmacokinetics and efficacy of this compound. These studies typically assess the compound's bioavailability, distribution, metabolism, and excretion (ADMET) properties. Results indicate that the compound crosses the blood-brain barrier effectively, enhancing its potential for treating central nervous system disorders .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study investigating its effects on neurodegenerative diseases found that the compound improved cognitive function in animal models by enhancing synaptic plasticity through receptor modulation.
- Case Study 2 : Research on its anti-cancer properties revealed that this compound significantly reduced tumor size in xenograft models by promoting apoptosis and inhibiting cell proliferation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing their key characteristics:
| Compound Name | Molecular Formula | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | C8H10BrFN | Enzyme inhibition; receptor modulation | Effective against cancer cell lines; crosses BBB |
| (1S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine | C9H10BrF·HCl | Antimicrobial; potential antidepressant | Exhibits antibacterial properties; modulates neurotransmitters |
| (R)-N-(4-bromophenyl)-N-methylpropanamide | C10H12BrN | Anti-inflammatory; analgesic | Reduces inflammation in animal models |
Q & A
Q. What are the key structural features of (1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine that influence its reactivity and biological activity?
The compound’s chiral center (S-configuration), bromine at position 3, and fluorine at position 2 on the phenyl ring are critical. Bromine enhances electrophilic substitution potential, while fluorine increases lipophilicity and metabolic stability, impacting receptor binding and bioavailability . The stereogenic center adjacent to the amine group dictates enantioselective interactions with biological targets, such as enzymes or neurotransmitter receptors .
Q. What synthetic routes are commonly employed to prepare this compound?
Typical methods involve:
- Step 1 : Halogenation of the phenyl ring via electrophilic substitution (e.g., bromine introduction using Br₂/FeBr₃).
- Step 2 : Fluorination via halogen exchange (e.g., using KF or Selectfluor®).
- Step 3 : Chiral amine formation via enzymatic resolution (transaminases) or catalytic asymmetric synthesis (e.g., Pd-catalyzed amination) .
- Purification : Chiral chromatography (e.g., HPLC with amylose-based columns) ensures enantiomeric purity (>99% ee) .
Q. How can researchers validate the structural configuration and purity of this compound?
- X-ray crystallography : SHELXL refinement (via programs like Olex2) resolves stereochemistry and confirms the S-configuration .
- NMR : / NMR identifies substituent positions (e.g., coupling constants for bromine/fluorine proximity).
- Mass spectrometry (HRMS) : Confirms molecular formula (C₈H₉BrFN, MW 218.07 g/mol) .
- Chiral HPLC : Validates enantiomeric excess using columns like Chiralpak IA .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis, and what pitfalls should be avoided?
Methodology :
- Use transaminase enzymes (e.g., from Arthrobacter sp.) for kinetic resolution, optimizing pH (7.5–8.5) and temperature (30–40°C) to suppress racemization .
- Avoid prolonged reaction times with Lewis acids (e.g., Ti(OiPr)₄), which may induce racemization. Monitor ee via inline chiral HPLC .
Pitfalls : - Trace metal impurities in catalysts (e.g., Pd) can reduce enantioselectivity. Pre-treat solvents with Chelex® resin .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved for this compound?
Approach :
- Comparative assays : Test activity against structurally related analogs (e.g., 1-(2-bromo-6-fluorophenyl)ethanamine) to isolate substituent effects .
- Computational modeling : Use molecular docking (AutoDock Vina) to analyze binding mode variations caused by fluorine/bromine positional isomers .
- Buffer optimization : Adjust pH and ionic strength to mimic physiological conditions, as fluorine’s electronegativity may alter protonation states .
Q. What experimental strategies are recommended for studying interactions between this compound and biological targets (e.g., receptors)?
- Surface plasmon resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on sensor chips to measure real-time binding kinetics (Kₐ/Kd) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
- Fluorescence polarization assays : Use fluorophore-labeled analogs to study competitive displacement in cellular lysates .
Q. How can scale-up challenges (e.g., low yield in chiral synthesis) be addressed for preclinical studies?
Solutions :
- Continuous flow synthesis : Optimize residence time and catalyst loading (e.g., immobilized transaminase reactors) to improve throughput .
- Hybrid purification : Combine crystallization (solvent: hexane/ethyl acetate) with simulated moving bed (SMB) chromatography to reduce costs .
Q. What methodologies are effective for structure-activity relationship (SAR) studies of analogs?
- Positional scanning : Synthesize analogs with bromine/fluorine at positions 2, 4, or 5 to map steric/electronic effects .
- 3D-QSAR : Build CoMFA/CoMSIA models using activity data from analogs to predict optimal substituent patterns .
Q. How can crystallographic disorder in the bromine/fluorine substituents be resolved during structural analysis?
Q. What emerging applications (beyond medicinal chemistry) are being explored for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
